5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of multiple functional groups, including an isopropoxyphenyl group, a methoxyphenyl group, and a triazole ring, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate isopropoxyphenyl halide.
Formation of the Methoxyphenylmethylidene Group: The methoxyphenylmethylidene group can be introduced through a condensation reaction between an aldehyde and an amine.
Introduction of the Hydrosulfide Group: The hydrosulfide group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the methoxyphenylmethylidene group, leading to the formation of corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, nucleophiles, and electrophiles under appropriate conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives or reduced methoxyphenylmethylidene derivatives.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and potential biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Materials Science: The compound’s unique properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole
- **5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL sulfide
- **5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL sulfoxide
Uniqueness
The uniqueness of 5-(3-Isopropoxyphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This compound’s unique structure allows for specific interactions with biological molecules, making it a valuable candidate for various scientific research applications.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[(E)-(4-methoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O2S/c1-13(2)25-17-6-4-5-15(11-17)18-21-22-19(26)23(18)20-12-14-7-9-16(24-3)10-8-14/h4-13H,1-3H3,(H,22,26)/b20-12+ |
InChI Key |
YVTCZWICTGEAQU-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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